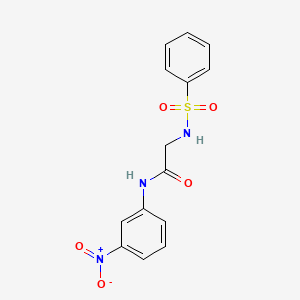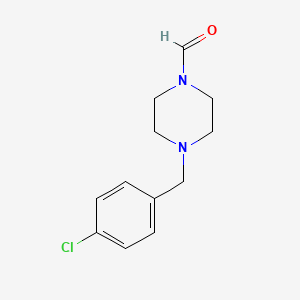![molecular formula C14H13BrN2O3 B5739098 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
5-bromo-N-[4-(propionylamino)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-(propionylamino)phenyl]-2-furamide is a chemical compound that has gained significant attention from scientific researchers due to its potential applications in various fields. This compound is also known as BRD0705 and is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins play a crucial role in gene regulation and are involved in the development of various diseases, including cancer. Therefore, the inhibition of BET proteins has emerged as a promising strategy for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide involves the inhibition of BET proteins. BET proteins are involved in the regulation of gene expression by binding to acetylated histones in chromatin. The inhibition of BET proteins by 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide leads to the suppression of gene expression and downstream biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide have been studied extensively. The compound has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. Additionally, the compound has anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide in lab experiments include its potency as a BET inhibitor and its specificity towards BET proteins. However, the compound is relatively new, and its long-term effects on biological systems are not yet known. Additionally, the compound may have off-target effects that need to be carefully considered when designing experiments.
Orientations Futures
The potential future directions for research on 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide are vast. Some possible directions include:
1. Further studies on the mechanism of action of the compound and its effects on gene expression and downstream biological processes.
2. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
3. Development of more potent and selective BET inhibitors based on the structure of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide.
4. Studies on the long-term effects of the compound on biological systems and its potential toxicity.
Conclusion:
In conclusion, 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide is a promising compound that has gained significant attention from scientific researchers due to its potential applications in various fields. The compound's potency as a BET inhibitor and its specificity towards BET proteins make it a valuable tool for studying gene regulation and downstream biological processes. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide has been described in various research articles. The most common method involves the reaction of 5-bromo-2-furoic acid with propionyl chloride to form 5-bromo-2-furoylpropionyl chloride. This intermediate is then reacted with 4-aminobenzamide to form 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide.
Applications De Recherche Scientifique
The potential applications of 5-bromo-N-[4-(propionylamino)phenyl]-2-furamide in scientific research are vast. The compound has been shown to be a potent inhibitor of BET proteins, which play a crucial role in gene regulation. Therefore, the compound can be used to study the role of BET proteins in various biological processes, including cancer development, inflammation, and immune response.
Propriétés
IUPAC Name |
5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-2-13(18)16-9-3-5-10(6-4-9)17-14(19)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMAQIQTRANVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5739028.png)

![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)


![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)


![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
